N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide typically involves the reaction of 2-aminophenol with various aldehydes or ketones under different reaction conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as nano-ZnO in dimethylformamide (DMF) at 100°C . Another method involves the use of 2-aminophenol with ortho-esters or alkynones under different catalytic conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of high-yield, eco-friendly processes. For example, the use of magnetic solid acid nanocatalysts has been reported to achieve high yields and good atom economy . These methods are advantageous due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Potential anticancer properties have been explored, particularly against colorectal carcinoma.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to penetrate the cell membrane of bacteria and fungi, disrupting their cellular processes . Its anticancer activity is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its wide range of biological activities.
4-methylbenzoxazole: Similar structure with a methyl group at the 4-position, exhibiting similar biological properties.
2-aminobenzoxazole: A precursor in the synthesis of various benzoxazole derivatives.
Uniqueness
N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide is unique due to its specific structure, which imparts distinct biological activities. Its combination of a benzoxazole ring with an amide group and a prop-2-enyl chain allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-11(16)14-8-7-12-15-13-9(2)5-4-6-10(13)17-12/h3-6H,1,7-8H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIFAGFDGZCHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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